![molecular formula C25H31ClN8O B1192829 2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
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Overview
Description
GSK3182571 is promiscuous kinase inhibitor, a close analog of CTx-0294885 (GLXC-05809).
Scientific Research Applications
Protein Kinase Inhibition : A study by Russell et al. (2015) developed a hybrid flow and microwave approach for synthesizing analogs of this compound, demonstrating its potential as a broad spectrum protein kinase inhibitor (Russell et al., 2015).
Cancer Treatment : The compound AZD4877, structurally related to the chemical , was identified as a potent kinesin spindle protein (KSP) inhibitor with promising properties for cancer treatment, as found by Theoclitou et al. (2011) (Theoclitou et al., 2011).
Antimicrobial Properties : Patel and Agravat (2009) synthesized derivatives of this compound, which exhibited considerable antibacterial activity, indicating its utility in antimicrobial studies (Patel & Agravat, 2009).
Synthesis of Polyamides : Hattori and Kinoshita (1979) demonstrated the use of related compounds in the synthesis of polyamides containing uracil and adenine, useful in various chemical and pharmaceutical applications (Hattori & Kinoshita, 1979).
Dopamine Receptor Ligands : Leopoldo et al. (2002) explored derivatives of this compound as potent and selective dopamine D(3) receptor ligands, highlighting its relevance in neuropharmacology (Leopoldo et al., 2002).
Antiproliferative Activity : Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their antiproliferative activity against human cancer cell lines, suggesting potential in cancer research (Mallesha et al., 2012).
properties
Product Name |
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide |
---|---|
Molecular Formula |
C25H31ClN8O |
Molecular Weight |
495.028 |
IUPAC Name |
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C25H31ClN8O/c1-28-24(35)20-5-2-3-6-22(20)31-23-21(26)17-29-25(32-23)30-18-7-9-19(10-8-18)34-15-13-33(14-16-34)12-4-11-27/h2-3,5-10,17H,4,11-16,27H2,1H3,(H,28,35)(H2,29,30,31,32) |
InChI Key |
UJADJYISGUHANC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK3182571; GSK-3182571; GSK 3182571 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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